2-Phenyloxazole

Overview

Description

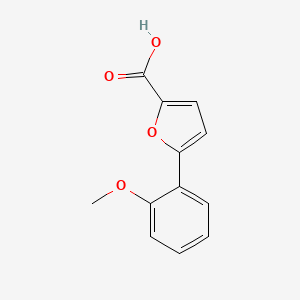

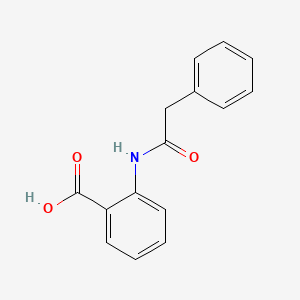

2-Phenyloxazole is a chemical compound with the molecular formula C9H7NO .

Molecular Structure Analysis

The molecular weight of this compound is 145.16 g/mol . The molecule consists of a five-membered oxazole ring attached to a phenyl group . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 145.16 g/mol . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 247.3±23.0 °C at 760 mmHg, and a flash point of 96.0±18.5 °C . It has a molar refractivity of 41.2±0.3 cm3 .

Scientific Research Applications

Inhibitor Development

2-Phenyloxazole derivatives have been studied extensively for their potential as inhibitors. For instance, a series of derivatives were identified as inhibitors of VEGFR2 kinase, with their structure-activity relationship (SAR) showing potent inhibitors at both enzymatic and cellular levels (Harris et al., 2005). Additionally, this compound derivatives have been optimized as diacylglycerol acyltransferase-1 (DGAT-1) inhibitors, showing improved solubility, cell-based activity, and pharmacokinetic properties, with some compounds demonstrating in vivo efficacy in a diet-induced obesity rat model (Yun et al., 2011).

Nanomaterials and Fluorescent Applications

This compound and its derivatives have been investigated for their applications in nanomaterials and as fluorescent agents. For example, 2-phenyl-benzoxazole and its derivatives were used to prepare aqueous suspensions of particles via a solvent-exchange method, showing potential as fluorescent nanomaterials in aqueous and biological media (Ghodbane et al., 2012). Additionally, halogenated derivatives of 2-phenyl-benzoxazole were studied for their solid-state fluorescence properties, indicating their potential use as micro- and nano-materials (Ghodbane et al., 2015).

Synthesis and Optimization

There has been significant research into the synthesis and optimization of this compound compounds. For instance, the synthesis of an array of 5-phenyloxazole derivatives with hydroxyalkyl groups at the C-2 position and a formyl or carboxyl function at C-4 has been reported. These compounds were prepared by adding carbonylated electrophiles to the 2-lithio derivative of 5-phenyloxazole, demonstrating an efficient protocol for the synthesis of bifunctionalized compounds (Couture et al., 2002).

Mechanism of Action

Target of Action

2-Phenyloxazole is a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives, in general, have been found to interact with various enzymes and receptors, imparting preferential specificities in their biological responses .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to various biological responsesIt is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

This compound, like other oxazole derivatives, can affect various biochemical pathwaysOxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by oxazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Future Directions

Oxazole and its derivatives, including 2-Phenyloxazole, are of significant interest in medicinal chemistry . Future research is likely to focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-Phenyloxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a competitive inhibitor of human monoamine oxidases, particularly the MAO B isoform . This interaction is crucial as it influences the breakdown of neurotransmitters, thereby affecting neurological functions. Additionally, this compound derivatives have shown potential in modulating tau kinases, which are involved in the phosphorylation of tau proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound derivatives can inhibit tau aggregation and restore physiological microtubule interactions in neurons . This modulation of tau proteins is significant in the context of neurodegenerative diseases like Alzheimer’s. Furthermore, this compound has demonstrated antibacterial and antifungal activities, impacting cellular metabolism and growth in microbial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation. For example, its interaction with monoamine oxidases involves binding to the active site, thereby preventing the breakdown of neurotransmitters . Additionally, this compound derivatives have been shown to bind to tau proteins, reducing their ability to form pathological aggregates . These binding interactions are crucial for the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts. Studies have shown that this compound is relatively stable under standard laboratory conditions In vitro studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and modulation of cellular pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as neuroprotection and antimicrobial activity . At higher doses, there may be toxic or adverse effects, including potential hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, it is oxidized by cytochrome P450 enzymes, leading to the formation of more polar metabolites. In phase II metabolism, these metabolites are conjugated with endogenous molecules, such as glucuronic acid, to facilitate excretion . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These interactions are critical for understanding the pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of specific targeting signals and post-translational modifications can direct this compound to particular organelles, influencing its biochemical interactions and therapeutic potential . Understanding its subcellular localization is essential for elucidating its mechanism of action.

properties

IUPAC Name |

2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCBPOPQTLHDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343355 | |

| Record name | 2-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20662-88-8 | |

| Record name | 2-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research indicates that PHOX derivatives, specifically PHOX15, can inhibit both the aggregation of tau protein and its phosphorylation by kinases like GSK3β and Cdk5. [] This dual action helps restore the physiological interaction between tau and microtubules in neurons, potentially counteracting the neurodegenerative processes associated with tauopathies. []

A: Yes, a derivative named MSL (4-(4-fluorophenyl)sulfonyl-5-methylthio-2-phenyloxazole) has been shown to enhance autophagic activity. [] This enhancement is linked to Tfeb activation, leading to accelerated lipid clearance (likely via lipophagy) and reduced inflammasome activation. [] MSL's positive effects on mitochondrial function contribute to an improved metabolic profile in obesity models. []

ANone: The molecular formula of 2-phenyloxazole is C9H7NO, and its molecular weight is 145.16 g/mol.

A: Yes, spectroscopic data, including NMR and IR, is available for this compound and many of its derivatives. [, , , , ] These data are crucial for confirming the structure of synthesized compounds and understanding their electronic properties.

A: Molecular dynamics simulations have provided insights into the interaction of PHOX15 with tau protein. These simulations suggest that PHOX15 binding within specific channels of tau protofilaments can hinder the formation of pathological tau structures like paired helical filaments (PHFs). []

A: While specific QSAR models are not detailed in the provided abstracts, chemoinformatic analysis was employed to identify this compound derivatives as potential inhibitors of tau aggregation and modulators of tau phosphorylation. [] This suggests that data suitable for QSAR model development is likely being generated.

A: Research on this compound derivatives, particularly those targeting diacylglycerol acyltransferase-1 (DGAT-1) and human monoamine oxidase B (MAO-B), highlights the impact of structural modifications on activity and selectivity. [, ] Specific substitutions on the phenyl ring or at the 4-position of the oxazole ring significantly affect potency and selectivity towards these targets. [, ] For example, the introduction of a hydroxyl group at the ortho position of the phenyl ring in a series of this compound-4-carboxamides led to enhanced MAO-B inhibitory activity and selectivity. []

A: The 4-position of the this compound ring appears to be a key site for structural modifications that influence biological activity. Studies exploring Stille cross-coupling reactions have demonstrated the feasibility of introducing various substituents at this position. [, ] Additionally, research on this compound-based HIV-1 protease inhibitors emphasizes the importance of modifications at this position for enhancing potency and selectivity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

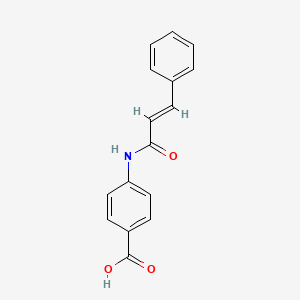

![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)